molecular formula C14H12F4O4 B601395 Levofloxacin Tetrafluoro Impurity 2 CAS No. 103995-33-1

Levofloxacin Tetrafluoro Impurity 2

Cat. No. B601395
M. Wt: 320.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Levofloxacin Tetrafluoro Impurity 2 is an impurity of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic . It’s as efficacious as or more efficacious than ciprofloxacin in systemic as well as pyelonephritis infections in mice .

Scientific Research Applications

Genotoxicity Evaluation

Levofloxacin n-oxide, an impurity in levofloxacin, was investigated for its genotoxicity using in silico and in vitro methods. The study utilized Derek, a commercial structure-activity relationship software, and conducted mouse lymphoma and chromosome aberration assays in Chinese hamster lung cells. The impurity was found to be non-mutagenic in the mouse lymphoma assay, though it showed a significant increase in structural aberrations in certain conditions (Zhu et al., 2012).

Analytical Method Development

A new High-Performance Liquid Chromatography (HPLC) method was developed for the enantioselective separation of levofloxacin and its chiral impurity. This research aimed to improve the separation of levofloxacin enantiomers by optimizing various factors, such as the concentration of D-phenylalanine, the pH of the buffer, and the flow rate. The method was validated according to ICH Q2 (R1) guidelines and was successful in determining levofloxacin impurity in raw material and pharmaceutical dosage forms (Abousalih et al., 2021).

Electrochemical Mineralization

A study on the electrochemical mineralization of levofloxacin using the electro-Fenton-pyrite process showed the degradation of the drug in water. This process used pyrite powder to regulate pH and supply Fe(2+) as a catalyst. The results revealed efficient mineralization of levofloxacin and identified final products such as oxalic and oxamic acids, contributing to understanding levofloxacin's environmental impact (Barhoumi et al., 2015).

Sensor Development for Determination

Research was conducted to develop highly sensitive and selective carbon paste electrodes for the potentiometric determination of levofloxacin. These sensors were applied successfully for levofloxacin determination in pharmaceutical preparation and biological samples, indicating their potential for accurate levofloxacin measurement in various settings (Abdel-Haleem et al., 2021).

Impurity Detection and Characterization

An integrated approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for detecting and characterizing trace impurities in levofloxacin. This method proved to be rapid, sensitive, and automatic for impurity profiling, essential for ensuring the quality and safety of pharmaceuticals (Zheng et al., 2014).

Prodrug Development

A study aimed at developing and evaluating levofloxacin-proliposomes for pulmonary delivery as a treatment for lung tuberculosis. This research showed that levofloxacin-proliposomes were less toxic to respiratory cells and did not activate inflammatory mediators, suggesting their potential as an alternative formulation for delivering levofloxacin to the lower airways (Rojanarat et al., 2012).

Safety And Hazards

Levofloxacin, the parent compound, is classified as having acute oral toxicity (Category 4) and may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled .

Future Directions

While specific future directions for Levofloxacin Tetrafluoro Impurity 2 are not mentioned in the search results, there is ongoing research into improving the stability and potency of Levofloxacin, the parent compound . This could potentially involve further study of its impurities.

properties

CAS RN

103995-33-1

Product Name

Levofloxacin Tetrafluoro Impurity 2

Molecular Formula

C14H12F4O4

Molecular Weight

320.24

Appearance

White Solid to Pale Yellow Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

3-(2,3,4,5-tetrafluorophenyl)-3-oxo-2-(ethoxymethylene)-propanoic acid ethyl ester; 

Origin of Product

United States

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